Cas no 887212-99-9 (4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline)

4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline
- CCG-72476
- C769-1057
- 887212-99-9
- NCGC00112905-01
- HMS1837K03
- AKOS001858495
- CHEMBL1708477
- F1608-0194
- 4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinoline
-
- インチ: 1S/C24H29N3O5S/c1-5-26-10-12-27(13-11-26)24-19-14-21(31-3)22(32-4)15-20(19)25-16-23(24)33(28,29)18-8-6-17(30-2)7-9-18/h6-9,14-16H,5,10-13H2,1-4H3
- InChIKey: WXDHNDQAORNHTI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)OC)(C1=CN=C2C=C(C(=CC2=C1N1CCN(CC)CC1)OC)OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 471.18279221g/mol
- どういたいしつりょう: 471.18279221g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1608-0194-1mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1608-0194-10μmol |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1608-0194-2mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1608-0194-3mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1608-0194-4mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1608-0194-10mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1608-0194-5μmol |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1608-0194-2μmol |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1608-0194-15mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1608-0194-5mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolineに関する追加情報
Chemical Profile of 4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline (CAS No. 887212-99-9)
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline, identified by its Chemical Abstracts Service number CAS No. 887212-99-9, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This molecule belongs to the quinoline scaffold, which is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of multiple functional groups, such as 4-ethylpiperazine, 6,7-dimethoxy, and 3-(4-methoxybenzenesulfonyl), contributes to its intricate interactions with biological targets, making it a promising candidate for further pharmacological exploration.
The 4-ethylpiperazine moiety is particularly noteworthy, as piperazine derivatives are frequently employed in drug design due to their ability to modulate neurotransmitter systems. Specifically, this group can interact with serotonin and dopamine receptors, which are implicated in various neurological and psychiatric disorders. The 6,7-dimethoxy substituents on the quinoline ring enhance its lipophilicity and metabolic stability, while the 3-(4-methoxybenzenesulfonyl) group introduces a strong electron-withdrawing effect that can influence the compound's binding affinity to enzymes and receptors. These structural elements collectively contribute to the molecule's potential therapeutic applications.
In recent years, there has been a surge in research focused on quinoline derivatives as scaffolds for developing novel therapeutic agents. One of the most compelling areas of investigation has been their role in combating drug-resistant pathogens. For instance, studies have demonstrated that modifications to the quinoline core can enhance activity against multidrug-resistant bacteria by targeting bacterial topoisomerases or inhibiting essential metabolic pathways. The compound in question (CAS No. 887212-99-9) has been synthesized with these considerations in mind, incorporating features that may improve its efficacy against resistant strains.
Moreover, the 4-methoxybenzenesulfonyl group adds another layer of complexity to the molecule's pharmacological profile. Sulfonamides are known for their bioisosteric properties and have been successfully integrated into drug molecules to enhance binding interactions. In this context, the sulfonyl group may facilitate tighter binding to biological targets by forming hydrogen bonds or participating in hydrophobic interactions. This feature makes the compound a valuable asset in structure-based drug design efforts aimed at optimizing receptor affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline (CAS No. 887212-99-9) with remarkable accuracy. Molecular docking studies have suggested that this molecule may exhibit inhibitory effects on enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are overexpressed in certain types of cancer. These findings align with emerging research trends that emphasize the importance of multitargeting strategies in oncology therapy.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the piperazine moiety, followed by methylation and sulfonylation at specific positions on the quinoline ring. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability. These synthetic methodologies are critical for producing sufficient quantities of the compound for preclinical testing and further characterization.
Preclinical studies have begun to explore the pharmacokinetic properties of CAS No. 887212-99-9 using animal models. Preliminary data indicate that the compound exhibits moderate oral bioavailability and reasonable tissue distribution, suggesting potential for systemic administration. Additionally, preliminary toxicity assessments have shown no significant adverse effects at tested doses, paving the way for more extensive clinical investigations.
The development of novel therapeutics often relies on interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline (CAS No. 887212-99-9) exemplifies this synergy. Chemists design and synthesize promising candidates based on structural motifs known to interact with biological targets, while biologists evaluate their efficacy using cell-based assays and animal models. Clinicians provide insights into clinical relevance and patient outcomes based on existing therapeutic paradigms.
As research progresses, it is anticipated that additional derivatives of this quinoline scaffold will be developed to address specific therapeutic needs more effectively. Techniques such as combinatorial chemistry and high-throughput screening will accelerate the discovery process by allowing rapid synthesis and evaluation of large libraries of related compounds.
The future prospects for CAS No. 887212-99-9 are promising given its unique structural features and potential biological activities. Further investigation into its mechanisms of action will be essential for understanding its therapeutic potential fully. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into viable clinical candidates that can address unmet medical needs.
887212-99-9 (4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline) 関連製品
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